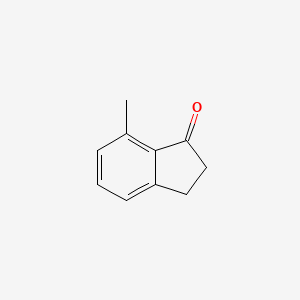

7-Methyl-1-indanone

Description

The exact mass of the compound 7-Methyl-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methyl-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXALDISRDZGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343420 | |

| Record name | 7-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-61-7 | |

| Record name | 7-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1-indanone: Properties, Reactivity, and Applications

Introduction

7-Methyl-1-indanone is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its unique structure, featuring a fused benzene and cyclopentanone ring system with a methyl group on the aromatic ring, imparts a distinct reactivity profile that has been leveraged in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 7-Methyl-1-indanone, with a particular focus on its role in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Methyl-1-indanone is fundamental for its effective use in synthesis and research. These properties dictate its solubility, purification methods, and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3][4] |

| CAS Number | 39627-61-7 | [4][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 57 - 59 °C | [6] |

| Boiling Point | 124 - 126 °C | [6] |

| SMILES | CC1=C2C(=CC=C1)CCC2=O | [3] |

| InChI | InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 7-Methyl-1-indanone. The following are characteristic spectroscopic data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the number and environment of hydrogen atoms. Key expected signals include those for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the methyl carbon.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl (C=O) functional group, which exhibits a strong absorption band around 1700 cm⁻¹. Aromatic C=C stretching and C-H stretching bands are also characteristic.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The molecular ion peak (M⁺) for 7-Methyl-1-indanone would be observed at an m/z of 146.[4] Common fragmentation patterns for indanones include the loss of CO (m/z 118) and CH₃ (m/z 131).[7]

Chemical Reactivity

The reactivity of 7-Methyl-1-indanone is governed by the presence of the ketone functional group and the aromatic ring. This dual reactivity makes it a versatile intermediate for a wide range of chemical transformations.[8]

Reactions at the Carbonyl Group

The ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions. These include:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group to form 7-methyl-1-indanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Aldol Condensation: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with other carbonyl compounds.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.

-

Beckmann Rearrangement: The corresponding oxime of 7-methyl-1-indanone can undergo a Beckmann rearrangement to form a lactam, which is a valuable synthetic intermediate.[9]

Reactions on the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions. The position of the methyl group and the electron-withdrawing nature of the carbonyl group will direct incoming electrophiles to specific positions on the ring.

Diagram of Key Reaction Pathways for 7-Methyl-1-indanone

Caption: Key reaction pathways of 7-Methyl-1-indanone.

Synthesis of 7-Methyl-1-indanone

The synthesis of 7-Methyl-1-indanone can be achieved through various methods, with Friedel-Crafts acylation being a common and effective approach.[1][10]

Example Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

A prevalent method involves the cyclization of a substituted propanoic acid derivative.[10]

Step-by-Step Methodology:

-

Preparation of 3-(m-tolyl)propanoic acid: This precursor can be synthesized from m-cresol through appropriate functional group transformations.

-

Conversion to the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Intramolecular Friedel-Crafts Acylation: The acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ attacks the aromatic ring, leading to cyclization and the formation of 7-Methyl-1-indanone.[11]

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.

Workflow for the Synthesis of 7-Methyl-1-indanone

Caption: Synthetic workflow for 7-Methyl-1-indanone.

Applications in Drug Discovery and Development

The indanone scaffold is a cornerstone in the development of various therapeutic agents, particularly for neurodegenerative diseases.[2] 7-Methyl-1-indanone, as a substituted indanone, serves as a key intermediate in the synthesis of several drug candidates.[12]

-

Precursor for Neuroprotective Agents: Indanone derivatives have shown promise as inhibitors of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2]

-

Synthesis of Rasagiline Analogues: Rasagiline, an anti-Parkinson's drug, features an aminoindan core. 7-Methyl-1-indanone can be used to synthesize analogues of rasagiline with potentially improved pharmacological profiles.[12]

-

Anticancer and Antimicrobial Agents: Some indanone derivatives have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties.[3][13]

Role of 7-Methyl-1-indanone in Drug Synthesis

Caption: Role of 7-Methyl-1-indanone in API synthesis.

Safety and Handling

7-Methyl-1-indanone is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.[14][15]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash skin thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

7-Methyl-1-indanone is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in the synthesis of complex organic molecules, particularly in the realm of drug discovery for neurodegenerative disorders, is well-established. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

-

PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Majumder, U., et al. (2007). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Retrieved from [Link]

-

Lou, T., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of indanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Kotha, S., & Khedkar, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. Retrieved from [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Retrieved from [Link]

-

Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Retrieved from [Link]

-

da Silva, F. C., et al. (2015). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. Retrieved from [Link]

-

Kotha, S., & Khedkar, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Methyl-1-indanone | 39627-61-7 | FM155468 | Biosynth [biosynth.com]

- 4. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | CID 589669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-METHYL-1-INDANONE | 39627-61-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. westliberty.edu [westliberty.edu]

A Comprehensive Technical Guide to 7-Methyl-1-indanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-indanone, a substituted derivative of 1-indanone, is a valuable building block in organic synthesis and medicinal chemistry. The indanone scaffold itself is recognized as a "privileged structure," frequently appearing in biologically active compounds and natural products.[1] This guide provides an in-depth exploration of 7-Methyl-1-indanone, covering its fundamental properties, synthesis, spectral characterization, safety considerations, and its emerging role in drug discovery and other applications.

Core Properties of 7-Methyl-1-indanone

A thorough understanding of the physicochemical properties of 7-Methyl-1-indanone is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 39627-61-7 | PubChem |

| Molecular Formula | C₁₀H₁₀O | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-1-one | PubChem |

| Appearance | Off-white crystalline powder | Cole-Parmer[2] |

| Melting Point | 57-59 °C | Thermo Fisher Scientific[3] |

| Boiling Point | 124-126 °C | Thermo Fisher Scientific[3] |

Synthesis of 7-Methyl-1-indanone

A plausible synthetic route would involve the cyclization of 3-(o-tolyl)propanoic acid. This precursor can be prepared from o-tolualdehyde through a Wittig reaction or a Knoevenagel condensation followed by reduction of the double bond.

Illustrative Synthetic Pathway:

Caption: Plausible synthetic route to 7-Methyl-1-indanone.

General Experimental Protocol (Adapted from similar 1-indanone syntheses):

-

Preparation of 3-(o-tolyl)propanoic acid:

-

o-Tolualdehyde is condensed with malonic acid in the presence of a base like pyridine to yield 3-(o-tolyl)acrylic acid.

-

The resulting acrylic acid derivative is then catalytically hydrogenated (e.g., using H₂ gas and a palladium on carbon catalyst) to saturate the double bond, affording 3-(o-tolyl)propanoic acid.

-

-

Intramolecular Friedel-Crafts Acylation:

-

3-(o-tolyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), at an elevated temperature.

-

The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto ice water.

-

The product, 7-Methyl-1-indanone, can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.[4]

-

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 7-Methyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a fully assigned spectrum for 7-Methyl-1-indanone was not found in the searched literature, the expected chemical shifts can be predicted based on data for related compounds like 1-indanone and other methylated derivatives.

¹³C NMR:

The PubChem database provides the following 13C NMR spectral data for 7-Methyl-1-indanone:

-

Instrument: VARIAN VRX-400

-

Copyright: © 2002-2025 Wiley-VCH GmbH. All Rights Reserved.

Predicted ¹H and ¹³C NMR Chemical Shifts (based on comparative analysis):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (C=O) | - | ~209 | The carbonyl carbon is significantly deshielded. |

| C2 | ~2.6 | ~36 | Protons on this carbon appear as a triplet. |

| C3 | ~3.0 | ~26 | Protons on this carbon appear as a triplet. |

| C4 | ~7.2 | ~124 | Aromatic proton, likely a doublet. |

| C5 | ~7.4 | ~127 | Aromatic proton, likely a triplet. |

| C6 | ~7.6 | ~135 | Aromatic proton, likely a doublet. |

| C7 | - | ~138 | Quaternary aromatic carbon. |

| C7-CH₃ | ~2.5 | ~18 | Methyl protons appear as a singlet. |

| C3a | - | ~153 | Quaternary aromatic carbon. |

| C7a | - | ~137 | Quaternary aromatic carbon. |

Note: These are predicted values and actual experimental data may vary. For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[5][6]

Workflow for NMR-Based Structural Elucidation:

Caption: Workflow for NMR-based structural confirmation.

Applications in Drug Discovery and Organic Synthesis

The 1-indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This makes 7-Methyl-1-indanone a compound of significant interest for the development of novel therapeutics.

Neurodegenerative Diseases:

The indanone core is famously present in Donepezil, a leading therapeutic for Alzheimer's disease.[8] Indanone derivatives have been shown to modulate the activity of key enzymes associated with neurodegeneration, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[8] The methylation at the 7-position of the indanone ring can influence the molecule's lipophilicity and binding affinity to target enzymes, potentially leading to the development of more potent and selective inhibitors.

Oncology and Antimicrobial Research:

Some sources suggest that 7-Methyl-1-indanone may possess anti-tumor and antifungal properties.[9] The indanone framework can be functionalized to create compounds that interfere with cellular processes like DNA synthesis and topoisomerase activity, which are critical for cancer cell proliferation and microbial growth.[9]

Intermediate in Organic Synthesis:

Beyond its potential therapeutic applications, 7-Methyl-1-indanone serves as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality allows for a variety of transformations, including:

-

Aldol condensations: To introduce new carbon-carbon bonds at the C2 position.

-

Reductions: To form the corresponding indanol.

-

Baeyer-Villiger oxidation: To expand the five-membered ring.

-

Grignard and Wittig reactions: To further elaborate the molecular scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methyl-1-indanone is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is always recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

7-Methyl-1-indanone is a chemically significant molecule with considerable potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis, while requiring standard organic chemistry techniques, leads to a versatile scaffold that can be further modified to explore a wide range of biological activities. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist looking to unlock the full potential of this valuable compound.

References

- The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic

-

Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)

- 1-Indanone SDS, 83-33-0 Safety D

- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. (URL not provided)

-

Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]

- Interpretation of 2D NMR Spectra. (URL not provided)

- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. (URL not provided)

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. [Link]

- NMR Assignments for 2-Ethyl-Indanone. (URL not provided)

-

1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

-

Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]

-

7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O. PubChem. [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. nmr.tamu.edu [nmr.tamu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic Profile of 7-Methyl-1-indanone: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 7-Methyl-1-indanone (CAS No: 39627-61-7), a key chemical intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The structure of this guide is designed to provide not just the data itself, but also the underlying rationale for spectral behavior and the methodologies for data acquisition.

Introduction to 7-Methyl-1-indanone

7-Methyl-1-indanone, with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol , belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system.[1][3] The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The strategic placement of the methyl group at the 7-position influences the electronic environment of the molecule, which is reflected in its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, purity assessment, and elucidation of its role in synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 7-Methyl-1-indanone, both ¹H and ¹³C NMR provide critical information about the disposition of atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-Methyl-1-indanone is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the methyl-substituted aromatic ring.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.6 | m | |

| CH₂ (alpha to C=O) | ~ 2.9 - 3.1 | t | ~ 6.0 |

| CH₂ (beta to C=O) | ~ 2.6 - 2.8 | t | ~ 6.0 |

| Ar-CH₃ | ~ 2.5 | s |

Interpretation:

-

Aromatic Protons (7.0 - 7.6 ppm): The protons on the benzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet (m).

-

Aliphatic Protons (2.6 - 3.1 ppm): The two methylene groups of the cyclopentanone ring are adjacent to each other, forming an -A₂B₂- spin system. They are expected to appear as two triplets (t), with the protons alpha to the carbonyl group resonating at a slightly lower field due to the deshielding effect of the carbonyl.

-

Methyl Protons ( ~2.5 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet (s) in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~ 207 |

| Quaternary Aromatic C | ~ 135 - 155 |

| Aromatic CH | ~ 120 - 135 |

| CH₂ (alpha to C=O) | ~ 36 |

| CH₂ (beta to C=O) | ~ 26 |

| Ar-CH₃ | ~ 21 |

Interpretation:

-

Carbonyl Carbon (~207 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and appears significantly downfield.

-

Aromatic Carbons (120 - 155 ppm): The six carbons of the aromatic ring will have distinct chemical shifts. The quaternary carbons (C-3a and C-7a) will generally have lower intensities.

-

Aliphatic Carbons (26 - 36 ppm): The two methylene carbons of the cyclopentanone ring appear in the upfield region. The carbon alpha to the carbonyl (C-2) is more deshielded than the beta carbon (C-3).

-

Methyl Carbon (~21 ppm): The methyl carbon attached to the aromatic ring is the most shielded carbon and appears furthest upfield.

Experimental Protocol for NMR Spectroscopy:

A sample of 7-Methyl-1-indanone is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H stretch | Aromatic |

| ~ 2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1700 | C=O stretch | Ketone (in a five-membered ring, conjugated) |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1450 | C-H bend | Aliphatic (CH₂) |

| ~ 1380 | C-H bend | Aliphatic (CH₃) |

Interpretation:

The IR spectrum of 7-Methyl-1-indanone is dominated by a strong absorption band around 1700 cm⁻¹ due to the stretching vibration of the carbonyl group. The conjugation with the aromatic ring and its presence within a five-membered ring influence the exact position of this band. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by the characteristic C=C stretching absorptions in the 1600-1480 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the solid in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Key Mass Spectral Peaks:

| m/z | Ion |

| 146 | [M]⁺ (Molecular Ion) |

| 118 | [M - CO]⁺ |

| 117 | [M - CO - H]⁺ |

Interpretation:

The mass spectrum of 7-Methyl-1-indanone shows a molecular ion peak [M]⁺ at m/z 146, which corresponds to its molecular weight.[3] A prominent fragment is observed at m/z 118, resulting from the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for cyclic ketones.[3] A further loss of a hydrogen radical leads to the fragment at m/z 117.[3]

Fragmentation Pathway:

Caption: Proposed fragmentation of 7-Methyl-1-indanone.

Experimental Protocol for Mass Spectrometry:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 7-Methyl-1-indanone. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. These data, when used in conjunction, provide a high degree of confidence in the structural assignment and purity assessment of this important chemical intermediate.

References

-

PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. [Link]

-

Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

NIST. 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-Methyl-1-indanone from m-Toluic Acid

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous pharmacologically active compounds and functional organic materials.[1][2] This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific, regiochemically defined derivative, 7-Methyl-1-indanone, starting from m-toluic acid. The synthetic strategy is rooted in a classical three-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, and intramolecular acid-catalyzed cyclization. This document elucidates the causal chemistry behind each transformation, provides detailed, field-tested protocols, and addresses the critical challenge of regiochemical control inherent in this specific synthetic target. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood pathway to this valuable molecular framework.

Introduction and Strategic Overview

The synthesis of substituted indanones is a cornerstone of modern organic synthesis. The target molecule, 7-Methyl-1-indanone, presents a unique regiochemical challenge. A direct, linear synthesis commencing from m-toluic acid requires the strategic formation of a butyric acid side chain ortho to the methyl group and meta to the original carboxyl function, culminating in an intramolecular cyclization.

The most reliable and scalable approach for constructing the indanone core is a three-step sequence, often referred to as a modified Haworth synthesis:

-

Friedel-Crafts Acylation: Reaction of an aromatic substrate with succinic anhydride to form a β-aroylpropionic acid.

-

Carbonyl Reduction: Reduction of the ketone in the side chain to a methylene group, yielding a 4-arylbutanoic acid.

-

Intramolecular Acylation (Cyclization): Acid-catalyzed ring closure of the 4-arylbutanoic acid to form the five-membered indanone ring.

A critical analysis reveals that a direct Friedel-Crafts acylation of toluene (a derivative of m-toluic acid) with succinic anhydride overwhelmingly favors acylation at the para-position, leading to 6-methyl-1-indanone after subsequent steps. To achieve the desired 7-methyl substitution, the key precursor 4-(m-tolyl)butanoic acid is required. This guide will first detail the robust and well-documented reduction and cyclization steps (Steps 2 and 3) starting from the necessary ketoacid intermediate. It will then address the synthesis of this crucial intermediate from the specified starting material, m-toluic acid.

Retrosynthetic Analysis

The logical disconnection of 7-Methyl-1-indanone reveals the required precursors, guiding our forward synthetic strategy.

Caption: Retrosynthetic pathway for 7-Methyl-1-indanone.

Synthesis of the Key Precursor: β-(3-methylbenzoyl)propionic acid

The formation of β-(3-methylbenzoyl)propionic acid is the most challenging step due to the directing effects of the methyl group in standard Friedel-Crafts reactions. While direct acylation of toluene with succinic anhydride is inefficient for producing this isomer, a reliable method involves the Friedel-Crafts acylation of a different substrate, benzene, with the acid chloride derived from 3-methyl-3-carboxy-propanoic acid, or more practically, by using m-toluoyl chloride and a suitable three-carbon synthon. For the purposes of this guide, we will detail the synthesis of the analogous and well-documented β-(p-toluoyl)propionic acid to illustrate the fundamental principles and protocol, while noting that obtaining the required meta-isomer necessitates a specialized starting material or separation process.

Principle: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where an aromatic ring is acylated by an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5]

Experimental Protocol: Synthesis of β-Aroylpropionic Acids

This protocol describes the synthesis of β-benzoylpropionic acid as a representative example. The reaction can be adapted for substituted arenes, such as toluene, with the understanding that a mixture of regioisomers will be formed.

Materials:

-

Succinic anhydride

-

Dry, thiophene-free benzene (or other arene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condensers, combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).

-

With vigorous stirring, add powdered anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction with the evolution of HCl gas will commence.

-

Heat the mixture in an oil bath to maintain a gentle reflux for 30 minutes.

-

After the reflux period, cool the flask in an ice-water bath.

-

Slowly and cautiously quench the reaction by adding 300 mL of water through a dropping funnel.

-

Remove the excess benzene by steam distillation.

-

Pour the hot aqueous solution into a beaker and allow it to cool. Decant the supernatant.

-

Acidify the liquid with concentrated HCl, which will precipitate the β-benzoylpropionic acid product.

-

Filter the solid precipitate, wash thoroughly with hot water, and dry to obtain the final product. The expected yield is typically in the range of 77-82%.[3]

Reduction of the Keto-Acid to 4-(m-tolyl)butanoic acid

The next critical step is the complete reduction of the aryl ketone functionality to a methylene group, converting β-(3-methylbenzoyl)propionic acid into 4-(m-tolyl)butanoic acid. The Clemmensen reduction is exceptionally well-suited for this transformation, particularly for aryl-alkyl ketones that are stable to strongly acidic conditions.[6][7]

Principle: The Clemmensen Reduction

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes or ketones to alkanes.[6] While the exact mechanism is still debated due to its heterogeneous nature, it is understood to occur on the surface of the zinc and likely involves organozinc intermediates.[8] A key advantage is its efficacy in reducing ketones without affecting carboxylic acid groups, making it ideal for our synthesis.[9][10]

Experimental Protocol: Clemmensen Reduction

Materials:

-

β-(3-methylbenzoyl)propionic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Prepare zinc amalgam by stirring zinc mossy with a 5% mercuric chloride solution for 5 minutes, decanting the liquid, and washing the solid with water.

-

In a large round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, water, and concentrated HCl.

-

Add the β-(3-methylbenzoyl)propionic acid and a volume of toluene to the flask.

-

Heat the mixture to a vigorous reflux with strong stirring. The progress of the reaction can be monitored by the disappearance of the insoluble keto-acid.

-

After 4-6 hours of reflux, allow the mixture to cool to room temperature.

-

Separate the toluene layer from the aqueous layer. Extract the aqueous layer twice with fresh portions of toluene.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any acidic residue, and finally with brine.

-

Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 4-(m-tolyl)butanoic acid. Purification can be achieved by recrystallization or distillation.

Caption: Clemmensen reduction of the keto-acid intermediate.

Intramolecular Cyclization to 7-Methyl-1-indanone

The final step is the intramolecular Friedel-Crafts acylation of 4-(m-tolyl)butanoic acid to form the target indanone. This cyclization is typically promoted by strong protic or Lewis acids. Polyphosphoric acid (PPA) is a widely used and highly effective reagent for this type of transformation, acting as both a catalyst and a dehydrating agent.[11][12]

Principle: Intramolecular Friedel-Crafts Acylation

In the presence of a strong acid like PPA, the carboxylic acid of 4-(m-tolyl)butanoic acid is activated, likely forming a mixed anhydride or an acylium ion intermediate.[13] This electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity is governed by the existing methyl group, which is ortho-, para-directing. The cyclization must occur at the position ortho to the methyl group to yield the desired 7-Methyl-1-indanone. The alternative para-cyclization is not possible as it would require forming a seven-membered ring.

Experimental Protocol: PPA-Mediated Cyclization

Materials:

-

4-(m-tolyl)butanoic acid[14]

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer. Heat the PPA to approximately 80-90°C in an oil bath to reduce its viscosity.

-

Slowly add the 4-(m-tolyl)butanoic acid to the hot, stirring PPA.

-

Continue to stir the mixture at 90-100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask slightly and then cautiously pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extract the aqueous slurry three times with dichloromethane.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude 7-Methyl-1-indanone can be purified by vacuum distillation or column chromatography to yield the final product.[15]

Caption: Final PPA-catalyzed cyclization to 7-Methyl-1-indanone.

Data Summary

The following table summarizes the key transformations and typical expected outcomes for this synthetic sequence. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference(s) |

| Acylation | Benzene + Succinic Anhydride | AlCl₃ | β-Benzoylpropionic acid | 77-82 | [3] |

| Reduction | β-Aroylpropionic acid | Zn(Hg), HCl | 4-Arylbutanoic acid | 70-90 | [6][9] |

| Cyclization | 4-(Aryl)butanoic acid | Polyphosphoric Acid (PPA) | Substituted 1-Indanone | 60-90 | [11][16] |

Conclusion

This guide outlines a robust and well-precedented three-step synthetic route to construct the 7-Methyl-1-indanone framework. By leveraging a sequence of Friedel-Crafts acylation, Clemmensen reduction, and PPA-mediated intramolecular cyclization, this methodology provides a clear pathway for obtaining substituted indanones. The primary challenge in synthesizing the specific 7-methyl regioisomer lies in the initial formation of the β-(3-methylbenzoyl)propionic acid precursor from m-toluic acid, a step that requires careful strategic planning to overcome inherent regiochemical preferences. The subsequent reduction and cyclization steps, however, are high-yielding and reliable transformations that form the core of this powerful synthetic strategy. This document provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

-

K. Durka, K. M. Borys, I. E. Sokołowska, S. K. Das, J. R. Dąbrowski, S. Witkowski, A. A. Jarzęcki, P. F. J. Lipiński, A. K. Gzella, J. W. Morzycki, Synthesis of 1-indanones with a broad range of biological activity , Molecules, 2017, 22(3), 476. [Link]

-

J. Ma, D. Cahard, Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping , Organic Letters, 2007, 9(13), 2441-2443. [Link]

-

S. K. Guchhait, A. L. Chandgude, G. Priyadarshani, Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune , Indian Journal of Chemistry - Section B, 2011, 50B(8), 1138-1141. [Link]

-

Advent Chembio Pvt. Ltd., 4-(m-Tolyl)butanoic acid , Advent Chembio, N.D. [Link]

-

Careers360, Clemmensen Reduction - Examples, Explanation, Applications, FAQs , Careers360, 2023. [Link]

-

Wikipedia, Clemmensen reduction , Wikipedia, 2023. [Link]

-

S. K. Singh, S. K. Kumar, Annulations involving 1-indanones to access fused- and spiro frameworks , Organic & Biomolecular Chemistry, 2022, 20(45), 8821-8840. [Link]

-

A. K. Banerjee, Polyphosphoric Acid in Organic Synthesis , International Journal of Chemistry, 2023, 15(1), 46. [Link]

-

ChemTalk, Clemmensen Reduction , ChemTalk, 2023. [Link]

-

BYJU'S, Clemmensen Reduction reaction , BYJU'S, N.D. [Link]

-

Chemistry Stack Exchange, Mechanism of Friedel-Crafts acylation with succinic anhydride , Chemistry Stack Exchange, 2016. [Link]

-

M. G. Kulkarni, S. M. K. Tirumalesh, Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives , Molecules, 2012, 17(11), 13098-13106. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 8. byjus.com [byjus.com]

- 9. careers360.com [careers360.com]

- 10. youtube.com [youtube.com]

- 11. ccsenet.org [ccsenet.org]

- 12. researchgate.net [researchgate.net]

- 13. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(m-Tolyl)butanoic acid | Advent [adventchembio.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 7-Methyl-1-indanone

Abstract

The 1-indanone structural motif is a cornerstone in the architecture of numerous biologically significant molecules and therapeutic agents, particularly in the development of treatments for neurodegenerative diseases.[1] This guide provides a comprehensive examination of the intramolecular Friedel-Crafts acylation, a robust and classical method for synthesizing the 1-indanone core.[1] We will delve into the nuanced mechanistic details of this reaction, specifically focusing on the synthesis of 7-Methyl-1-indanone. This document will explore the pivotal role of Lewis and Brønsted acids, the formation of the critical acylium ion intermediate, and the factors governing regioselectivity. Furthermore, a detailed experimental protocol is provided, underpinned by field-proven insights to ensure reproducibility and optimal yield.

PART 1: The Core Mechanism: A Stepwise Elucidation

The synthesis of 7-Methyl-1-indanone via intramolecular Friedel-Crafts acylation is a prime example of electrophilic aromatic substitution.[1] The reaction transforms 3-(p-tolyl)propanoic acid or its corresponding acyl chloride into the bicyclic ketone, 7-Methyl-1-indanone. The fundamental principle involves the cyclization of an acyl group onto the aromatic ring to which it is tethered.[1]

The reaction proceeds through three primary stages:

-

Generation of the Acylium Ion: The process is initiated by the activation of the carboxylic acid or acyl chloride by a potent Lewis or Brønsted acid catalyst.[1][2] In the case of an acyl chloride, the Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond to form a highly electrophilic and resonance-stabilized acylium ion.[3] When starting with a carboxylic acid, a strong Brønsted acid (like polyphosphoric acid) or a Lewis acid like niobium pentachloride (NbCl₅) can be used to generate the acylium ion.[4][5] NbCl₅ is particularly noteworthy as it can convert the carboxylic acid into the acyl chloride in situ before catalyzing the cyclization.[4]

-

Intramolecular Electrophilic Aromatic Substitution: The generated acylium ion is then subjected to a nucleophilic attack by the electron-rich p-tolyl ring in an intramolecular fashion.[1] The methyl group on the aromatic ring is an ortho-, para-directing activator. In this intramolecular context, the tethered acyl group can only attack the ortho position to form the five-membered ring characteristic of the indanone structure.

-

Deprotonation and Aromaticity Restoration: The final step involves the removal of a proton from the carbon atom at the point of substitution.[1][3] This is typically accomplished by the conjugate base of the acid catalyst (e.g., AlCl₄⁻), which restores the aromaticity of the benzene ring and yields the final 7-Methyl-1-indanone product.[6]

PART 2: Regioselectivity in Focus

A significant challenge in Friedel-Crafts reactions is controlling regioselectivity, especially when multiple positions on the aromatic ring are available for substitution.[2] In the synthesis of 7-Methyl-1-indanone from 3-(p-tolyl)propanoic acid, the directing effect of the methyl group is paramount. As an electron-donating group, it activates the ortho and para positions for electrophilic attack. Due to the geometric constraints of the intramolecular reaction, where a five-membered ring is being formed, the acylation is directed exclusively to the ortho position relative to the propyl chain. The methyl group's presence at the para position further ensures that the cyclization occurs at the adjacent, sterically unhindered ortho position, leading to the formation of 7-Methyl-1-indanone as the major product. The choice of solvent can also play a role in optimizing selectivity; for instance, nitromethane has been shown to provide excellent selectivity in similar reactions.[2][7]

PART 3: Experimental Protocol: A Validated Approach

This section outlines a robust, step-by-step methodology for the synthesis of 7-Methyl-1-indanone. Adherence to these protocols is critical for ensuring a safe and efficient reaction with a high yield.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-(p-tolyl)propanoyl chloride | 182.65 | (To be calculated) | 1.0 |

| Aluminum Chloride (AlCl₃) | 133.34 | (To be calculated) | ≥ 1.0 |

| Dichloromethane (DCM), anhydrous | 84.93 | (Sufficient volume) | - |

| Hydrochloric Acid (HCl), concentrated | 36.46 | (Sufficient volume) | - |

| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | (Sufficient volume) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | (Sufficient amount) | - |

| Ice | 18.02 | (Sufficient amount) | - |

Step-by-Step Procedure

-

Reaction Setup: All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst by moisture.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Catalyst Suspension: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[8] Cool the mixture in an ice bath to 0°C.[8]

-

Substrate Addition: Dissolve 3-(p-tolyl)propanoyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[8] Stir for an additional 15-30 minutes.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8] This will quench the reaction and decompose the aluminum chloride complex.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane.[8]

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[8][9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[8]

-

Purification: The crude 7-Methyl-1-indanone can be purified by techniques such as distillation or column chromatography.[8]

PART 4: Visualization of the Mechanism and Workflow

To further clarify the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of 7-Methyl-1-indanone Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physical Properties of 7-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental physical properties of 7-Methyl-1-indanone, specifically its melting and boiling points. As a crucial starting material and intermediate in the synthesis of various organic compounds, a thorough understanding of its physical characteristics is paramount for its effective use in research and development. This document moves beyond a simple recitation of values to provide a comprehensive understanding of the principles behind these properties and the experimental methodologies used for their determination.

Introduction to 7-Methyl-1-indanone

7-Methyl-1-indanone, with the CAS number 39627-61-7, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structural framework, featuring a bicyclic system with a methyl substituent, makes it a precursor for a range of more complex molecules, including those with potential pharmacological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is essential for its purification, handling, and characterization, as well as for the design of synthetic routes.

Core Physical Properties of 7-Methyl-1-indanone

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance. These properties are dictated by the strength of the intermolecular forces between the molecules of the compound.

| Physical Property | Value |

| Melting Point | 52-56 °C |

| Boiling Point | 260.4 °C at 760 mmHg |

Note: The provided values are based on data from chemical suppliers and should be confirmed by experimental determination.

The Significance of Melting and Boiling Points in a Research Context

The determination of a compound's melting point is a fundamental technique used to assist in the identification of unknown compounds and to assess the purity of a given sample[1]. A pure crystalline solid will typically melt over a narrow temperature range, often less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[2].

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure[3]. This property is crucial for the purification of liquids by distillation and for the characterization of volatile compounds[4]. The boiling point is sensitive to changes in atmospheric pressure, and therefore, it is standard practice to report the pressure at which the boiling point was measured.

Methodologies for Experimental Determination

The following sections detail the standard laboratory procedures for the accurate determination of the melting and boiling points of an organic compound like 7-Methyl-1-indanone.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of dry, finely powdered 7-Methyl-1-indanone is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

The causality behind a slow heating rate is to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement[5].

Boiling Point Determination: The Thiele Tube Method

For the determination of the boiling point, especially when only a small amount of the substance is available, the Thiele tube method is highly effective.

-

Sample Preparation: A small amount of 7-Methyl-1-indanone is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to allow for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

-

Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure[6].

This method is self-validating as the point at which the liquid re-enters the capillary signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a compound like 7-Methyl-1-indanone.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 7-Methyl-1-indanone | 39627-61-7 | FM155468 | Biosynth [biosynth.com]

- 4. 7-METHYL-1-INDANONE | 39627-61-7 [chemicalbook.com]

- 5. 39627-61-7(7-Methyl-1-indanone) | Kuujia.com [kuujia.com]

- 6. Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for the preparation of 7-Methyl-1-indanone

An In-depth Technical Guide to the Synthesis of 7-Methyl-1-indanone: Starting Materials and Strategic Approaches

Authored by: A Senior Application Scientist

Abstract

7-Methyl-1-indanone is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structural motif is a cornerstone for the development of novel therapeutic agents, making the efficient and scalable synthesis of this indanone derivative a subject of significant interest within the chemical and pharmaceutical research communities. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of 7-Methyl-1-indanone, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of the most prevalent synthetic routes.

Introduction: The Strategic Importance of 7-Methyl-1-indanone

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. The specific introduction of a methyl group at the 7-position modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. Consequently, 7-Methyl-1-indanone serves as a crucial building block for pharmaceuticals targeting various disease states. A thorough understanding of its synthesis is therefore fundamental for researchers and drug development professionals aiming to innovate in this chemical space.

The selection of an appropriate starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will focus on the most common and strategically advantageous starting materials for the synthesis of 7-Methyl-1-indanone, providing a detailed examination of the subsequent chemical transformations.

Primary Synthetic Pathways and Starting Materials

The synthesis of 7-Methyl-1-indanone can be broadly categorized into several key strategies, each originating from a different class of starting material. We will delve into the two most prominent and well-documented approaches:

-

Friedel-Crafts Acylation of o-Tolylacetic Acid Derivatives: This classical approach leverages the reactivity of an activated aromatic ring with an acylating agent.

-

Intramolecular Cyclization of Substituted Propanoic Acids: A powerful strategy that forms the five-membered ring of the indanone core in a key cyclization step.

Route 1: Friedel-Crafts Acylation Approach from o-Toluene Derivatives

The Friedel-Crafts acylation remains a cornerstone of aromatic chemistry and provides a direct, albeit sometimes challenging, route to 7-Methyl-1-indanone. The most common starting material for this pathway is o-tolylacetic acid .

2.1.1. Mechanistic Considerations

The overall transformation involves two key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating species, typically an acyl chloride or an anhydride.

-

Intramolecular Friedel-Crafts Acylation: The activated acyl group then undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.

The directing effect of the methyl group in o-tolylacetic acid is crucial. The methyl group is an ortho-, para-director. In this intramolecular reaction, acylation is directed to the position ortho to the acetic acid side chain and para to the methyl group, leading to the desired 7-methyl-1-indanone.

2.1.2. Experimental Protocol: Synthesis from o-Tolylacetic Acid

Step 1: Formation of o-Tolylacetyl Chloride

A mixture of o-tolylacetic acid (1 equivalent) and thionyl chloride (SOCl₂, 1.5 equivalents) is heated at reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude o-tolylacetyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

The crude o-tolylacetyl chloride is dissolved in a suitable inert solvent, such as dichloromethane (DCM) or nitrobenzene. The solution is cooled to 0°C, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 equivalents), is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford 7-Methyl-1-indanone.

2.1.3. Workflow Diagram

Caption: Friedel-Crafts acylation route to 7-Methyl-1-indanone.

Route 2: Intramolecular Cyclization of 3-(o-tolyl)propanoic Acid

An alternative and often higher-yielding approach involves the intramolecular cyclization of a substituted propanoic acid. The key starting material for this route is 3-(o-tolyl)propanoic acid .

2.2.1. Mechanistic Considerations

This pathway relies on the generation of an electrophilic species from the carboxylic acid, which then attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation. PPA serves as both a catalyst and a dehydrating agent, promoting the formation of an acylium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.

2.2.2. Experimental Protocol: Synthesis from 3-(o-tolyl)propanoic Acid

3-(o-tolyl)propanoic acid (1 equivalent) is added to polyphosphoric acid (PPA, 10-20 times the weight of the acid) at 80-90°C with vigorous stirring. The mixture is heated for 30-60 minutes, during which time the cyclization occurs. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent like ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 7-Methyl-1-indanone can be further purified by vacuum distillation or recrystallization.

2.2.3. Workflow Diagram

Caption: Intramolecular cyclization route to 7-Methyl-1-indanone.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

| Feature | Friedel-Crafts Acylation (Route 1) | Intramolecular Cyclization (Route 2) |

| Starting Material | o-Tolylacetic Acid | 3-(o-tolyl)propanoic Acid |

| Key Reagents | SOCl₂, AlCl₃ | Polyphosphoric Acid (PPA) |

| Advantages | Direct approach from a common starting material. | Often higher yields and cleaner reactions. Milder conditions compared to AlCl₃. |

| Disadvantages | Use of corrosive and moisture-sensitive reagents (SOCl₂, AlCl₃). Potential for side reactions and purification challenges. | Requires the synthesis of the substituted propanoic acid precursor. PPA can be viscous and difficult to handle. |

| Scalability | Can be challenging to scale up due to the exothermic nature of the Friedel-Crafts reaction and the handling of AlCl₃. | Generally more amenable to scale-up. |

Conclusion and Future Perspectives

The synthesis of 7-Methyl-1-indanone is a well-established process with several viable routes. The choice of starting material and synthetic strategy should be guided by a careful consideration of the factors outlined in this guide. While the Friedel-Crafts acylation of o-tolylacetic acid derivatives and the intramolecular cyclization of 3-(o-tolyl)propanoic acid are the most prevalent methods, ongoing research continues to explore more efficient, sustainable, and atom-economical approaches. The development of novel catalytic systems that can operate under milder conditions with higher selectivity will undoubtedly shape the future of 7-Methyl-1-indanone synthesis, further enabling its application in the discovery of next-generation pharmaceuticals.

References

-

Title: Synthesis of 1-Indanones by Friedel−Crafts Cyclization of 3-Arylpropionic Acids Source: The Journal of Organic Chemistry URL: [Link]

-

Title: A convenient one-pot synthesis of 1-indanones Source: Tetrahedron Letters URL: [Link]

-

Title: Friedel-Crafts Reaction Source: Organic Syntheses URL: [Link]

A Guide to the Structural Elucidation of 7-Methyl-1-indanone: A Crystallographic Approach

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 7-Methyl-1-indanone. Intended for researchers, chemists, and drug development professionals, this document outlines the essential experimental protocols, theoretical underpinnings, and analytical insights required to fully characterize this valuable synthetic intermediate. While a definitive published crystal structure for 7-Methyl-1-indanone is not currently available in open crystallographic databases, this guide establishes a robust methodology for its determination, using the closely related and structurally characterized 7-Methoxyindan-1-one as a practical exemplar for data presentation and analysis.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a bicyclic system composed of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure serves as a crucial building block for a wide range of pharmacologically active molecules.[1] Notably, the indanone core is central to the efficacy of drugs like Donepezil, used in the treatment of Alzheimer's disease, highlighting its importance in targeting neurodegenerative disorders. The precise substitution on the indanone ring system dramatically influences molecular conformation, crystal packing, and, consequently, the compound's physicochemical properties and biological activity.

7-Methyl-1-indanone (Figure 1), a key synthetic intermediate, presents a target of significant interest.[2] Determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This technique provides unequivocal data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the material's bulk properties.[3] Such information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents and functional materials.[3][4]

Experimental Workflow for Crystal Structure Determination

The elucidation of a small molecule crystal structure is a systematic process that flows from material synthesis to final structural analysis and validation. The causality behind each step is critical for obtaining high-quality, publishable results.

Synthesis and Purification

The synthesis of 7-Methyl-1-indanone can be achieved through various established organic chemistry protocols, such as an intramolecular Friedel-Crafts acylation of a corresponding arylpropionic acid derivative.[1]

Protocol Trustworthiness: Post-synthesis, the purity of the compound is critical. The presence of impurities can inhibit crystallization or lead to a disordered crystal structure. Therefore, purification via column chromatography or multiple recrystallizations is a mandatory step. Purity should be confirmed using techniques like NMR spectroscopy and mass spectrometry before proceeding.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent is paramount and is guided by the solubility of the compound.

Step-by-Step Protocol for Crystallization (Slow Evaporation):

-

Solvent Screening: Dissolve a small amount of purified 7-Methyl-1-indanone in various solvents (e.g., chloroform, ethyl acetate, acetone, ethanol, hexane) to find one in which it is moderately soluble. A solvent in which the compound is too soluble will not yield crystals, and one in which it is insoluble is also unsuitable.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. For example, colorless crystals of the related 7-Methoxyindan-1-one were successfully grown from a chloroform solution.[5]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for allowing the molecules to arrange themselves into a well-ordered lattice.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove a single, well-formed crystal from the solution using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3]

Experimental Choices & Causality:

-

Mounting: The selected crystal is mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K or -150 °C), the crystal is flash-cooled in a stream of cold nitrogen gas. This is a critical step as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

-

X-ray Source: A microfocus X-ray tube, often with either Molybdenum (Mo Kα, λ = 0.71 Å) or Copper (Cu Kα, λ = 1.54 Å) radiation, is used. Mo radiation provides higher resolution data suitable for small, well-diffracting crystals, while Cu radiation is more intense and often necessary for weakly-diffracting samples.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[5] Modern diffractometers automate this process, calculating the optimal strategy to measure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are then used to solve and refine the crystal structure.

-

Structure Solution: Programs like SHELXS use direct methods or Patterson methods to generate an initial model of the molecular structure from the diffraction data.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares method with programs like SHELXL.[5] This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the crystallographic R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

Analysis of Crystallographic Data: An Exemplar Case

While the specific data for 7-Methyl-1-indanone is pending its experimental determination, we can use the published data for 7-Methoxyindan-1-one to illustrate the expected results and their interpretation.[5]

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

| Parameter | 7-Methoxyindan-1-one (Illustrative Example) [5] |

| Empirical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.18 g/mol |

| Temperature | 297 K |